molecular formula C14H16O B14293434 2-Phenylcyclohept-1-ene-1-carbaldehyde CAS No. 113388-96-8

2-Phenylcyclohept-1-ene-1-carbaldehyde

Cat. No.: B14293434
CAS No.: 113388-96-8
M. Wt: 200.28 g/mol
InChI Key: SEZGMDCSVROIDG-UHFFFAOYSA-N
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Description

2-Phenylcyclohept-1-ene-1-carbaldehyde is an organic compound characterized by a seven-membered ring with a phenyl group and an aldehyde functional group

Chemical Reactions Analysis

Types of Reactions

2-Phenylcyclohept-1-ene-1-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The aldehyde group can be reduced to form alcohols.

    Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for electrophilic aromatic substitution reactions.

Major Products

    Oxidation: Formation of 2-Phenylcyclohept-1-ene-1-carboxylic acid.

    Reduction: Formation of 2-Phenylcyclohept-1-ene-1-methanol.

    Substitution: Formation of various substituted phenyl derivatives depending on the reagent used.

Scientific Research Applications

2-Phenylcyclohept-1-ene-1-carbaldehyde has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-Phenylcyclohept-1-ene-1-carbaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially altering their function. The phenyl group can participate in π-π interactions with aromatic residues in proteins, influencing their activity .

Comparison with Similar Compounds

Similar Compounds

    Cyclohept-1-ene-1-carbaldehyde: Lacks the phenyl group, making it less complex.

    2-Phenylcyclohex-1-ene-1-carbaldehyde: Has a six-membered ring instead of a seven-membered ring.

    2-Phenylcyclooct-1-ene-1-carbaldehyde: Has an eight-membered ring, which may affect its reactivity and properties.

Uniqueness

2-Phenylcyclohept-1-ene-1-carbaldehyde is unique due to its seven-membered ring structure combined with a phenyl group and an aldehyde functional group. This combination of features imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .

Properties

CAS No.

113388-96-8

Molecular Formula

C14H16O

Molecular Weight

200.28 g/mol

IUPAC Name

2-phenylcycloheptene-1-carbaldehyde

InChI

InChI=1S/C14H16O/c15-11-13-9-5-2-6-10-14(13)12-7-3-1-4-8-12/h1,3-4,7-8,11H,2,5-6,9-10H2

InChI Key

SEZGMDCSVROIDG-UHFFFAOYSA-N

Canonical SMILES

C1CCC(=C(CC1)C2=CC=CC=C2)C=O

Origin of Product

United States

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